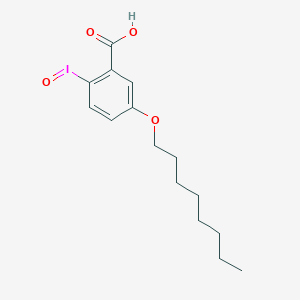
Benzoic acid, 2-iodosyl-5-(octyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-iodosyl-5-(octyloxy)- is an organic compound with a complex structure that includes a benzoic acid core, an iodosyl group, and an octyloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-iodosyl-5-(octyloxy)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-iodosyl-5-(octyloxy)- undergoes various chemical reactions, including:
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iodobenzoic acid, while substitution reactions can produce a variety of benzoic acid derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-iodosyl-5-(octyloxy)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzoic acid, 2-iodosyl-5-(octyloxy)- involves its interaction with molecular targets through its functional groups. The iodosyl group can participate in redox reactions, while the octyloxy group can enhance the compound’s solubility and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodobenzoic acid: Similar in structure but lacks the octyloxy group, making it less hydrophobic and less versatile in certain applications.
Benzoic acid: A simpler compound without the iodosyl and octyloxy groups, used widely as a preservative and in organic synthesis.
Uniqueness
Benzoic acid, 2-iodosyl-5-(octyloxy)- is unique due to its combination of functional groups, which confer specific chemical reactivity and physical properties. The presence of the iodosyl group allows for redox activity, while the octyloxy group enhances solubility and interaction with hydrophobic environments, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
112391-40-9 |
|---|---|
Molekularformel |
C15H21IO4 |
Molekulargewicht |
392.23 g/mol |
IUPAC-Name |
2-iodosyl-5-octoxybenzoic acid |
InChI |
InChI=1S/C15H21IO4/c1-2-3-4-5-6-7-10-20-12-8-9-14(16-19)13(11-12)15(17)18/h8-9,11H,2-7,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
CXYDIYQTDMKDSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1)I=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


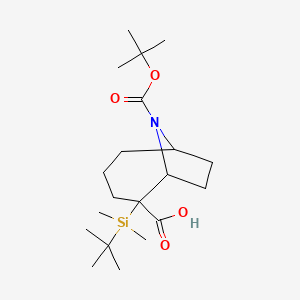
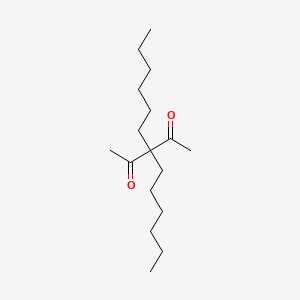
![1-(Octahydro-2H-quinolizin-1-yl)-N-[(pyridin-2-yl)methyl]methanamine](/img/structure/B14303618.png)
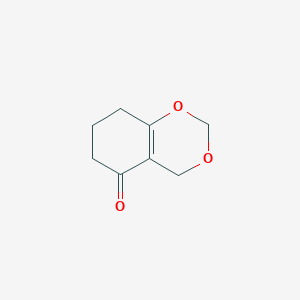

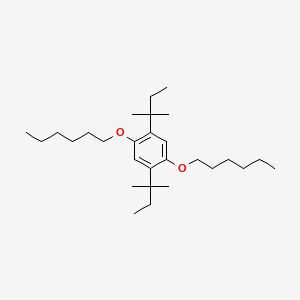
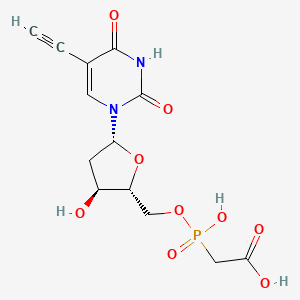
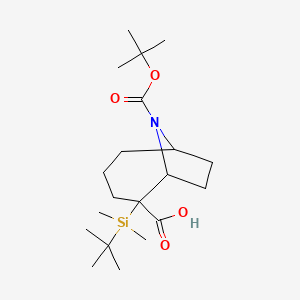
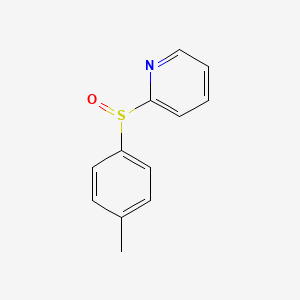
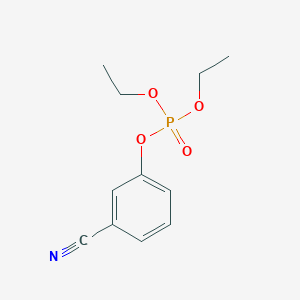
![3-[(2-Aminoethyl)sulfanyl]-4-methylhex-3-enenitrile](/img/structure/B14303675.png)
![tert-Butyl [(4-chloroanilino)sulfinyl]acetate](/img/structure/B14303677.png)
![1,1'-[Methylenebis(oxy)]bis(2,6-dibromo-4-methylbenzene)](/img/structure/B14303678.png)
![4-Benzyl-4H-furo[3,2-b]pyrrole](/img/structure/B14303683.png)
